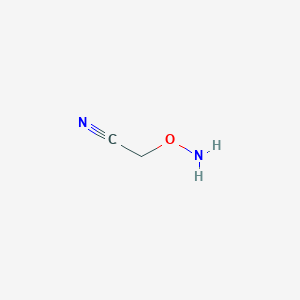

2-(Aminooxy)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Aminooxy)acetonitrile is a chemical compound with the molecular formula C2H4N2O . It has a molecular weight of 72.07 . The compound is typically stored at temperatures below -10°C .

Molecular Structure Analysis

The this compound molecule contains a total of 9 atoms, including 4 Hydrogen atoms, 2 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It has a total of 8 bonds, including 4 non-Hydrogen bonds, 1 multiple bond, 1 rotatable bond, 1 triple bond, 1 nitrile (aliphatic), and 1 hydroxylamine (aliphatic) .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound’s storage temperature is below -10°C .Scientific Research Applications

1. Solvent-Dependent Binding Modes and Fluorescence Formation

A study by Fang et al. (2014) explored the binding modes of a rhodamine-azacrown based fluorescent probe for Al3+ and Fe3+ in different solvents including ethanol-water solutions and acetonitrile. The probe selectively responded to Al3+ in acetonitrile and demonstrated different binding modes and detection limits based on the solvent used. This highlights the role of solvent interactions in determining the selectivity and sensitivity of fluorescent probes, which could be crucial for analytical and diagnostic applications (Fang et al., 2014).

2. Electrochemical Polymerization and Conducting Polymers

Çiftçi et al. (2011) investigated the electrochemical polymerization of 2-aminothiazole in acetonitrile. The study detailed the synthesis of a soluble conducting polymer and its structural, thermal properties, and conductivity. This research opens avenues for developing new materials with potential applications in electronics, coatings, and energy storage devices (Çiftçi et al., 2011).

3. Excited-State Dynamics and Fluorescence Quenching

The work by Reichardt et al. (2013) on 2-aminopurine 2'-deoxyriboside in acetonitrile and other solvents examined the excited-state dynamics and fluorescence quenching mechanisms. This study contributes to our understanding of local dynamics, charge, and energy transfer reactions in DNA/RNA, which is fundamental in biochemical and pharmaceutical research (Reichardt et al., 2013).

4. Solubility, Solvent Effects, and Model Correlation

Research by Zhu et al. (2019) focused on the solubility of 2-amino-3-methylbenzoic acid in various solvents including acetonitrile. The study provides insights into solvent effects on solubility, crucial for the purification processes in chemical synthesis and pharmaceutical production (Zhu et al., 2019).

5. Hydroxyl Radical Scavenging Activity

Brizzolari et al. (2017) assessed the hydroxyl radical scavenging activity of α-lipoic acid in acetonitrile. This work is significant for evaluating antioxidant capacities and understanding the role of solvents in modulating the reactivity and solubility of compounds with potential therapeutic applications (Brizzolari et al., 2017).

Safety and Hazards

The safety information for 2-(Aminooxy)acetonitrile includes several hazard statements, such as H227, H302, H312, H315, H318, H332, H335, and H412 . The compound is considered dangerous, with safety precautions including P210, P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mechanism of Action

Target of Action

It is known that aminooxy compounds can react with carbonyl groups, suggesting that 2-(aminooxy)acetonitrile may interact with biomolecules containing such groups .

Mode of Action

Given its structure, it is plausible that it could interact with its targets through the formation of oxime linkages with carbonyl-containing compounds .

Biochemical Pathways

It is known that aminooxy compounds can be used in the synthesis of diverse nitrogen-containing heterocycles , suggesting that this compound may have a role in these pathways.

Result of Action

Given its potential to form oxime linkages with carbonyl-containing compounds, it may have an impact on the stability and function of these molecules .

Biochemical Analysis

Biochemical Properties

It is known that the compound can be used in the synthesis of diverse nitrogen-containing heterocycles

Cellular Effects

It is known that the compound can be used in the profiling of oxidized metabolites in cell extracts

Molecular Mechanism

It is known that the compound can be used in the synthesis of diverse nitrogen-containing heterocycles

properties

IUPAC Name |

2-aminooxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O/c3-1-2-5-4/h2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEZVQCGPMAYLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)ON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113501-34-1 |

Source

|

| Record name | 2-(aminooxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B2560280.png)

![1-Methyl-3-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrazin-2-one](/img/structure/B2560283.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2560287.png)